β-Endorphin (6-31) (human) is a 26-amino acid peptide that constitutes the C-terminal fragment of the full-length βh-EP molecule. It lacks the N-terminal pentapeptide sequence of βh-EP, which corresponds to methionine-enkephalin and is responsible for the opioid activity of the full-length molecule. Consequently, β-Endorphin (6-31) (human) exhibits reduced or absent opioid activity. , It has been proposed as a potential endogenous inhibitor of βh-EP, suggesting a modulatory role in the opioid system. In scientific research, β-Endorphin (6-31) (human) serves as a valuable tool for investigating the non-opioid functions of βh-EP and exploring the complex interplay within the opioid system.
β-Endorphin (6-31) (human) is typically synthesized using solid-phase peptide synthesis (SPPS), a widely employed technique for peptide production. , , SPPS involves sequential addition of protected amino acids to a growing peptide chain that is attached to a solid support. The process begins with anchoring the C-terminal amino acid to the resin, followed by iterative cycles of deprotection, coupling, and washing. After the complete peptide sequence is assembled, the peptide is cleaved from the resin and deprotected. Purification techniques like high-performance liquid chromatography (HPLC) are often employed to obtain a highly pure product.
β-Endorphin (6-31) (human), as a peptide, can participate in various chemical reactions typical of peptides. It can undergo hydrolysis under acidic or basic conditions, leading to cleavage of the peptide bonds and breakdown of the molecule. Specific amino acid side chains within the peptide can also be targeted for modification, allowing for the introduction of labels or functional groups.
The precise mechanism of action of β-Endorphin (6-31) (human) remains a subject of ongoing investigation. While lacking the opioid activity of βh-EP, it displays binding affinity to specific binding sites on various cell types, including human neuroblastoma, glioblastoma, and retinoblastoma cell lines. , , , These binding sites appear distinct from classical opioid receptors and are thought to mediate non-opioid effects of βh-EP. Studies suggest that the C-terminal region of βh-EP, encompassed by β-Endorphin (6-31) (human), plays a crucial role in interacting with these sites.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2